molecular formula C13H17N3O2 B7463141 2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole

2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole

Cat. No. B7463141
M. Wt: 247.29 g/mol
InChI Key: SCVGHKHLYYNGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole, also known as HOEBAY-793, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the family of benzoxazole derivatives, which are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole is not fully understood. However, studies have suggested that it may exert its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole has been shown to have a range of biochemical and physiological effects. In addition to its antitumor activity, it has been found to have antimicrobial activity against various bacterial and fungal strains. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole is its potent antitumor activity, which makes it a promising candidate for the development of novel cancer therapeutics. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be further evaluated.

Future Directions

There are several future directions for the research and development of 2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole. One area of interest is the development of novel drug delivery systems to improve its solubility and bioavailability. Additionally, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications in other disease areas, such as infectious diseases and inflammation. Finally, the development of analogues and derivatives of 2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Scientific Research Applications

2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the primary areas of research has been its antitumor activity. Studies have shown that 2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole exhibits potent cytotoxic activity against various human cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-10-9-15-5-7-16(8-6-15)13-14-11-3-1-2-4-12(11)18-13/h1-4,17H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVGHKHLYYNGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Hydoxyethyl)-1-piperazinyl]benzoxazole

Synthesis routes and methods

Procedure details

A 300 mg portion of 2-chlorobenzoxazole was dissolved in 2 ml of DMF. Under cooling with ice, 279 mg of 1-(2 -hydroxyethyl)piperazine was added to the thus prepared solution, and the reaction was carried out for 1 hour at the same temperature and then for 24 hours at room temperature. The reaction solution was concentrated under a reduced pressure, and the resulting residue was dissolved in 100 ml of ethyl acetate and washed with sodium hydrogencarbonate aqueous solution (pH 8) and then with water. The resulting organic layer was dehydrated with sodium sulfate and concentrated under a reduced pressure to obtain 140 mg of the title compound.
Quantity
0 (± 1) mol
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Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
279 mg
Type
reactant
Reaction Step Two

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